molecular formula C15H11ClN2O2S2 B2607933 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 391225-39-1

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2607933
CAS No.: 391225-39-1
M. Wt: 350.84
InChI Key: WIEIUCRXJOGIFS-UHFFFAOYSA-N
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Description

N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a small molecule featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at position 4 and a 3-methoxybenzamide moiety at position 2. This structure combines aromatic heterocycles (thiophene and thiazole) with a benzamide group, a motif commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEIUCRXJOGIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone with thiourea to form 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine.

    Coupling with Methoxybenzamide: The thiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorothiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Preliminary studies suggest its potential as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Signal Transduction: It may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide and related compounds:

Compound Name Core Structure Key Substituents Target/Activity logP Selectivity Source
This compound Thiazole + benzamide 5-Chlorothiophen-2-yl, 3-methoxy Unknown (PFOR inhibition hypothesized) N/A N/A
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7) Piperazine + benzamide 3-Cyanopyridin, 3-methoxy D4 dopamine receptor (nanomolar affinity) 2.37–2.55 >100-fold over D2, sigma1 receptors
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Thiazole + acetamide 4-Hydroxy-3-methoxyphenyl Non-selective COX-1/COX-2 inhibitor N/A IC50: 9.01 ± 0.01 mM (COX-1)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole + nitrobenzamide 5-Chloro, 4-methoxy-3-methylphenyl, nitro Unknown N/A N/A
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide Thiazolidinone + benzamide 3-Methoxy-4-propoxybenzylidene, thioxo Unknown N/A N/A

Key Observations:

Structural Variations and Target Specificity: The 5-chlorothiophen substituent in the title compound distinguishes it from analogs like Compound 7 (), which incorporates a piperazine-cyanopyridin group for D4 receptor binding . This suggests that the thiophene moiety may favor interactions with enzymes (e.g., PFOR) over neurotransmitter receptors.

Physicochemical Properties :

  • The logP of Compound 7 (2.37–2.55) falls within the optimal range for blood-brain barrier penetration . While the title compound’s logP is unreported, its 3-methoxy group and chlorothiophen substituent may increase hydrophobicity compared to 6a , which has a polar acetamide group .

Pharmacological Activity: Compound 7 achieves nanomolar affinity for D4 receptors, highlighting the importance of piperazine-linked cyanopyridin for receptor selectivity . In contrast, the title compound’s thiophene-thiazole scaffold may prioritize enzyme inhibition, as seen in nitazoxanide derivatives . Compound 6b (), a COX-2-selective inhibitor, demonstrates that minor structural changes (e.g., 2-amino-thiazole vs. benzamide) drastically alter isoform selectivity .

Synthetic and Crystallographic Insights: notes that hydrogen bonding (e.g., N–H⋯N interactions) stabilizes the crystal structure of similar benzamide-thiazole compounds, which may influence solubility and formulation .

Research Findings and Implications

  • Receptor vs. Enzyme Targeting: The title compound’s lack of a piperazine or cyanopyridin group (as in Compound 7) suggests divergent therapeutic applications, possibly favoring antiparasitic or antimicrobial activity over CNS targets .
  • Substituent Effects : The 5-chlorothiophen group may enhance metabolic stability compared to nitrobenzamide derivatives (), which are prone to reduction in vivo .
  • Anti-inflammatory Potential: While the title compound shares a 3-methoxybenzamide motif with COX inhibitors (), its selectivity profile remains uncharacterized, warranting further enzymatic assays .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a thiophene moiety, and a methoxybenzamide core. Its molecular formula is C16H14ClN2O2SC_{16}H_{14}ClN_2O_2S, and it has notable physicochemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight334.87 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins. By inhibiting these enzymes, the compound may exert anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. For instance:

  • In vitro studies have demonstrated that the compound can effectively reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), which mimic bacterial infection.
  • In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) have shown that administration of the compound leads to a marked reduction in swelling and pain response.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibitory effects. Further research is needed to elucidate the specific mechanisms behind its antimicrobial action.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various thiazole derivatives, including this compound. The results indicated a significant reduction in COX activity compared to control groups (p < 0.05) .
  • Evaluation of Antimicrobial Properties :
    • In another investigation reported in Pharmaceutical Biology, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, revealing promising antimicrobial potential .

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